Cas no 28345-67-7 (2-aminospiro[3.3]heptane-6-carboxylic acid)

2-Aminospiro[3.3]heptane-6-carboxylic acid is a rigid, spirocyclic β-amino acid derivative characterized by its unique structural framework, which incorporates both amino and carboxylic acid functional groups within a constrained bicyclic system. This conformation imparts enhanced stereochemical stability and conformational rigidity, making it a valuable building block in medicinal chemistry and peptide design. The spirocyclic core reduces conformational flexibility, potentially improving binding affinity and metabolic stability in drug candidates. Its bifunctional nature allows for versatile incorporation into peptidomimetics or as a scaffold for small-molecule therapeutics. The compound’s structural distinctiveness also facilitates exploration of novel bioactive conformations in drug discovery.
2-aminospiro[3.3]heptane-6-carboxylic acid structure
28345-67-7 structure
商品名:2-aminospiro[3.3]heptane-6-carboxylic acid
CAS番号:28345-67-7
MF:C8H13NO2
メガワット:155.194322347641
CID:4643293
PubChem ID:39871623

2-aminospiro[3.3]heptane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Amino-spiro[3.3]heptane-2-carboxylic acid
    • 2-aminospiro[3.3]heptane-6-carboxylic acid
    • AKOS023403350
    • PS-17912
    • 6-aminospiro[3.3]heptane-2-carboxylicacid
    • D73451
    • EN300-147193
    • CS-0067411
    • 28345-67-7
    • SCHEMBL26227343
    • MFCD20542960
    • 6-aminospiro[3.3]heptane-2-carboxylic acid
    • SY322759
    • SCHEMBL26603619
    • インチ: 1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
    • InChIKey: OJFMDXUWUKVTNA-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CC(N)C2)CC1C(O)=O

計算された属性

  • せいみつぶんしりょう: 155.094628657g/mol
  • どういたいしつりょう: 155.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.3
  • トポロジー分子極性表面積: 63.3Ų

2-aminospiro[3.3]heptane-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-147193-1.0g
6-aminospiro[3.3]heptane-2-carboxylic acid
28345-67-7
1g
$1971.0 2023-06-08
Enamine
EN300-147193-10.0g
6-aminospiro[3.3]heptane-2-carboxylic acid
28345-67-7
10g
$8480.0 2023-06-08
AN HUI ZE SHENG Technology Co., Ltd.
A01004659-250mg
6-Aminospiro[3.3]heptane-2-carboxylic acid
28345-67-7 97%
250mg
¥8491.00 2023-09-15
eNovation Chemicals LLC
Y1209688-100mg
2-aminospiro[3.3]heptane-6-carboxylic acid
28345-67-7 97%
100mg
$480 2025-02-21
eNovation Chemicals LLC
Y1209688-500MG
2-aminospiro[3.3]heptane-6-carboxylic acid
28345-67-7 97%
500mg
$1285 2025-02-21
Chemenu
CM538994-100mg
6-Aminospiro[3.3]heptane-2-carboxylic acid
28345-67-7 97%
100mg
$638 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0545-100MG
2-aminospiro[3.3]heptane-6-carboxylic acid
28345-67-7 95%
100MG
¥ 2,560.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0545-500MG
2-aminospiro[3.3]heptane-6-carboxylic acid
28345-67-7 95%
500MG
¥ 6,831.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN0545-5G
2-aminospiro[3.3]heptane-6-carboxylic acid
28345-67-7 95%
5g
¥ 30,729.00 2023-04-13
Enamine
EN300-147193-5.0g
6-aminospiro[3.3]heptane-2-carboxylic acid
28345-67-7
5g
$5719.0 2023-06-08

2-aminospiro[3.3]heptane-6-carboxylic acid 関連文献

2-aminospiro[3.3]heptane-6-carboxylic acidに関する追加情報

2-Aminospiro[3.3]heptane-6-carboxylic Acid: A Comprehensive Overview

2-Aminospiro[3.3]heptane-6-carboxylic acid (CAS No: 28345-67-7) is a unique organic compound with a spirocyclic structure, combining a seven-membered ring system with both amino and carboxylic acid functionalities. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The spirocyclic framework of this molecule provides it with distinct chemical and physical properties, making it a valuable compound for research and development.

The structure of 2-aminospiro[3.3]heptane-6-carboxylic acid consists of two fused rings: a six-membered ring and a five-membered ring, connected at a single atom (the spiro atom). The amino group (-NH₂) is located at the second position of the spiro system, while the carboxylic acid group (-COOH) is positioned at the sixth position. This arrangement creates a molecule with both acidic and basic functionalities, which can be exploited in various chemical reactions and applications.

Recent studies have highlighted the potential of 2-aminospiro[3.3]heptane-6-carboxylic acid as a building block for drug discovery. Its unique structure allows for the creation of bioactive molecules with complex architectures, which can target specific biological pathways or receptors. For instance, researchers have explored its use in the development of inhibitors for certain enzymes, such as kinases and proteases, which are implicated in various diseases, including cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-aminospiro[3.3]heptane-6-carboxylic acid has also been investigated for its role in materials science. The compound's ability to form hydrogen bonds due to its amino and carboxylic acid groups makes it a promising candidate for the synthesis of supramolecular assemblies and functional materials. Recent advancements in this area have demonstrated its potential in creating self-healing polymers and stimuli-responsive materials, which could find applications in sensors, drug delivery systems, and adaptive materials.

The synthesis of 2-aminospiro[3.3]heptane-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the spirocyclic core followed by functionalization to introduce the amino and carboxylic acid groups. Recent research has focused on optimizing these synthetic routes to improve yield, efficiency, and scalability. For example, methodologies involving organocatalysis and transition metal-catalyzed reactions have been developed to facilitate the construction of the spirocyclic framework.

Moreover, 2-aminospiro[3.3]heptane-6-carboxylic acid has been studied for its role in biochemistry and molecular biology. Its ability to act as a chiral auxiliary or a ligand in asymmetric catalysis has been explored in recent studies. The compound's chiral environment can influence the stereochemical outcome of reactions, making it a valuable tool in enantioselective synthesis.

In conclusion, 2-Aminospiro[3.3]heptane-6-carboxylic acid (CAS No: 28345-67-7) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive target for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond.

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